

# Application Notes and Protocols for Fluorescent Brightener 135 in Biological Staining

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## Compound of Interest

Compound Name: Fluorescent Brightener 135

Cat. No.: B090793

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## Introduction

**Fluorescent Brightener 135** is a highly effective fluorescent whitening agent that absorbs ultraviolet radiation and emits blue light, leading to a brighter appearance of the stained material.[1] While traditionally used in the textile and polymer industries, its ability to bind to polysaccharides like chitin and cellulose makes it a valuable tool for biological staining, particularly for visualizing fungal and plant cell walls. This document provides detailed protocols for the preparation of **Fluorescent Brightener 135** stock solutions and their application in biological staining procedures.

## Physicochemical and Spectral Properties

**Fluorescent Brightener 135** is a non-ionic, neutral compound with good dispersibility.[2] It is insoluble in water but exhibits solubility in organic solvents such as dimethylformamide (DMF) and ethanol.[2]

Property	Value	Reference
Chemical Formula	C <sub>18</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	290.32 g/mol	[3]
Appearance	Light yellow crystalline powder	
Melting Point	182-184 °C	[2]
Maximum Absorption Wavelength	~374 nm	[1]
Maximum Fluorescence Emission Wavelength	~434 nm	[1]
Solubility	Insoluble in water; Soluble in DMF and ethanol	[2]

## Applications in Biological Research

The strong affinity of **Fluorescent Brightener 135** for chitin and cellulose allows for its use in various biological applications:

- Mycology: Visualization of fungal hyphae, spores, and yeasts in clinical and environmental samples.
- Plant Biology: Staining of plant cell walls to study cell morphology and development.
- Drug Development: Screening for antifungal compounds that inhibit cell wall synthesis.

## Experimental Protocols

### Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Fluorescent Brightener 135**.

Materials:

- **Fluorescent Brightener 135** powder

- Dimethyl sulfoxide (DMSO), spectroscopy or molecular biology grade
- Sterile, light-blocking microcentrifuge tubes or vials
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

#### Procedure:

- Weigh out 1 mg of **Fluorescent Brightener 135** powder and place it in a sterile, light-blocking microcentrifuge tube.
- Add 1 mL of high-quality DMSO to the tube.
- Vortex the solution vigorously for 5-10 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
- Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.

#### Storage and Stability:

When stored properly at -20°C in a light-protected, airtight container, the stock solution is expected to be stable for several months.[5] Avoid repeated freeze-thaw cycles. For optimal performance, it is recommended to prepare fresh working solutions from the stock solution for each experiment.

## Protocol 2: Staining of Fungal Filaments

This protocol provides a general procedure for staining fungal hyphae for fluorescence microscopy.

#### Materials:

- **Fluorescent Brightener 135** stock solution (1 mg/mL in DMSO)

- Phosphate-Buffered Saline (PBS), pH 7.4
- Fungal culture or specimen
- Microscope slides and coverslips
- 10% Potassium Hydroxide (KOH) solution (optional, for clearing)
- Fluorescence microscope with a DAPI filter set (or equivalent UV excitation)

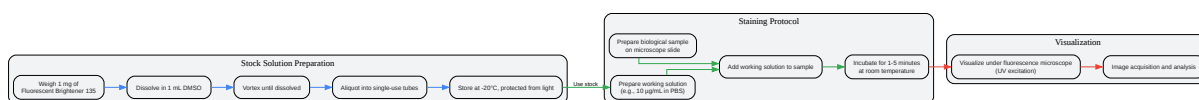
#### Procedure:

- Prepare the Working Solution: Dilute the 1 mg/mL stock solution 1:100 in PBS to a final concentration of 10 µg/mL (0.001%). For a 1 mL working solution, add 10 µL of the stock solution to 990 µL of PBS. Vortex briefly to mix. Note: The optimal concentration may vary depending on the sample and should be determined empirically.
- Sample Preparation:
  - For liquid cultures, centrifuge the cells and wash them once with PBS. Resuspend the pellet in a small volume of PBS.
  - Place a small amount of the fungal specimen on a clean microscope slide.
  - (Optional) For dense specimens, add a drop of 10% KOH to clear the surrounding material before adding the stain.
- Staining: Add one drop of the **Fluorescent Brightener 135** working solution to the specimen on the slide.
- Incubation: Gently mix the stain with the specimen and place a coverslip over it. Incubate for 1-5 minutes at room temperature, protected from light.
- Visualization: Observe the specimen under a fluorescence microscope using a UV excitation filter (around 340-380 nm). Fungal cell walls will exhibit a bright blue fluorescence.<sup>[6]</sup>

## Data Summary

Parameter	Recommended Value
Stock Solution Concentration	1 mg/mL in DMSO
Working Solution Concentration	1-10 µg/mL (0.0001% - 0.001%) in PBS
Incubation Time	1-5 minutes
Excitation Wavelength	~340-380 nm
Emission Wavelength	~434 nm (blue)

## Experimental Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols for Fluorescent Brightener 135 in Biological Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090793#preparing-fluorescent-brightener-135-stock-solutions-for-biological-staining]

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